Structural Characterization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride: A Comprehensive Analytical Framework
Structural Characterization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride: A Comprehensive Analytical Framework
An In-Depth Technical Guide
Abstract
Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral heterocyclic compound that serves as a valuable building block in modern drug discovery. The piperazine motif is a well-established pharmacophore found in a multitude of therapeutic agents, making the structural integrity of its derivatives paramount.[1][2] This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural characterization of this molecule. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causality behind the selection of analytical techniques. We present an integrated approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Diffraction (SC-XRD), and Chiral High-Performance Liquid Chromatography (HPLC). Each section details not only the experimental protocols but also the interpretation of expected data, establishing a self-validating system for ensuring the molecule's identity, purity, stereochemical integrity, and solid-state conformation.
Introduction: The Imperative for Rigorous Characterization
The synthesis of complex pharmaceutical intermediates like Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride demands an analytical strategy as sophisticated as the chemistry itself. The presence of a stereocenter, a cyclic amide (lactam), and a secondary amine hydrochloride salt introduces significant complexity. An error in confirming the structure—be it the constitutional isomerism, the stereochemistry, or the presence of impurities—can have profound consequences on the efficacy and safety of a downstream active pharmaceutical ingredient (API).
This guide establishes a logical and robust workflow for the complete structural elucidation and quality assessment of this key intermediate. The methodologies described herein are designed to be orthogonal, meaning each technique provides a different and complementary piece of the structural puzzle, culminating in an unambiguous and scientifically sound characterization package.
Foundational Physicochemical & Spectroscopic Identity
Before delving into complex structural analysis, establishing the foundational identity is critical. This begins with confirming the molecular formula and mass, which serves as the first checkpoint in the characterization workflow.
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale: HRMS is the cornerstone for confirming the elemental composition of a molecule. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error). This precision allows for the confident determination of a unique elemental formula, distinguishing the target compound from other potential isomers or impurities with the same nominal mass. For a salt-like Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, Electrospray Ionization (ESI) in positive mode is the ideal technique, as it will gently ionize the molecule by detecting the pre-existing cation, [M+H]⁺.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1.0 - 2.0 Bar
-
Drying Gas (N₂): 7.0 - 9.0 L/min at 200 °C
-
-
Data Acquisition: Acquire data in the m/z range of 50-500. Use a suitable reference standard for internal mass calibration to ensure high mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass calculated for C₆H₁₁N₂O₃⁺ (the cationic form of the molecule).
Data Presentation: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride | [3] |
| Molecular Formula | C₆H₁₀N₂O₃ · HCl | Derived |
| Molecular Weight | 194.62 g/mol | Derived |
| CAS Number | 2550997-05-0 | [3] |
| Physical Form | Solid | [4] |
| Theoretical Exact Mass [M+H]⁺ | 159.0764 Da | Calculated |
Tandem Mass Spectrometry (MS/MS) for Structural Connectivity
Causality & Rationale: While HRMS confirms what the molecule is made of, MS/MS provides evidence for how it is connected. By selecting the parent ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can generate a fragmentation pattern that acts as a structural fingerprint. The fragmentation of cyclic peptides and amides often involves characteristic ring-opening events and losses of functional groups, providing powerful confirmatory evidence of the core structure.[5][6][7]
Experimental Protocol: MS/MS via CID
-
Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ ion at m/z 159.0764.
-
Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) using an inert gas (e.g., Argon) to induce fragmentation.
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting product ions.
-
Interpretation: Propose fragmentation pathways consistent with the expected structure. Key expected fragments for this molecule would arise from the loss of the methoxy group (·OCH₃), the entire methyl ester group (·COOCH₃), carbon monoxide (CO) from the lactam, and various ring-opening pathways.[8]
Unambiguous Structural Elucidation by NMR Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework and atom-to-atom connectivity.
Causality & Rationale: For a molecule with diastereotopic protons within a flexible ring system, a full suite of NMR experiments is not just confirmatory, it is essential. ¹H NMR provides information on the chemical environment and coupling of protons, ¹³C NMR identifies unique carbon environments, and 2D experiments like COSY, HSQC, and HMBC connect the entire atomic framework, validating the proposed structure piece by piece. The use of a polar aprotic solvent like DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable NH protons.
Experimental Protocols: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts (δ), coupling constants (J), and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. This will map out the spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C, one bond).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (¹H-¹³C, typically 2-3 bonds). This is critical for connecting the different spin systems and identifying quaternary carbons.
-
Temperature-Dependent NMR: If peak broadening suggests conformational exchange, acquiring spectra at different temperatures can help resolve individual conformers or determine energy barriers to rotation or ring inversion.[9][10][11]
Data Presentation: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
| C=O (Amide) | ~168 | - | - |
| C=O (Ester) | ~171 | - | - |
| CH (α-carbon) | ~55 | ~4.2 | dd |
| CH₂ (adjacent to NH₂) | ~45 | ~3.4 (ax), ~3.2 (eq) | m |
| CH₂ (adjacent to C=O) | ~40 | ~3.6 (ax), ~3.3 (eq) | m |
| O-CH₃ | ~53 | ~3.7 | s |
| NH (Amide) | - | ~8.0 | br s |
| NH₂⁺ (Amine Salt) | - | ~9.5 | br s |
Visualization: NMR Structural Elucidation Workflow
Caption: Logical workflow for structural verification using a suite of NMR experiments.
Definitive Stereochemical and Solid-State Analysis
The final and most definitive phase of characterization involves confirming the absolute stereochemistry and understanding the molecule's three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD)
Causality & Rationale: SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides unequivocal proof of atomic connectivity, conformation (e.g., the chair conformation of the piperazine ring), and, crucially, the absolute stereochemistry of the chiral center.[12][13][14] The resulting crystal structure serves as the ultimate reference against which all spectroscopic data can be validated.
Experimental Protocol: SC-XRD
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents (e.g., methanol/ether, ethanol, isopropanol) should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation.[12]
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.
-
Absolute Stereochemistry Determination: For a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, typically by calculating the Flack parameter.[15] A value close to zero for the known (R) enantiomer confirms the assignment.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: While SC-XRD confirms the stereochemistry of a single crystal, it does not quantify the enantiomeric purity of the bulk material. Chiral HPLC is the industry-standard technique for this purpose.[16][17] It separates the (R) and (S) enantiomers, allowing for the precise determination of enantiomeric excess (% ee), a critical quality attribute for any chiral pharmaceutical intermediate.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening (CSP Selection): The choice of the Chiral Stationary Phase (CSP) is the most critical factor.[16] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and should be the primary screen.[18]
-
Mobile Phase Screening:
-
Normal Phase: Screen mobile phases like hexane/isopropanol and hexane/ethanol at various ratios (e.g., 90:10, 80:20). Include a basic additive like diethylamine (DEA) (0.1%) to improve the peak shape of the basic piperazine.[18]
-
Reversed Phase: Screen mobile phases like acetonitrile/water or methanol/water with buffered aqueous phases (e.g., 20mM phosphate buffer at pH 3.0 and 7.0).
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Quantification: Prepare a standard of the racemic mixture to identify the elution order of the enantiomers. Analyze the target sample and calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
% ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100[16]
-
Visualization: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust chiral HPLC method.
Conclusion: An Integrated and Self-Validating Approach
The structural characterization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a multi-step process where each analytical technique provides essential, complementary information. HRMS confirms the elemental formula, MS/MS probes the connectivity, a full suite of NMR experiments elucidates the complete solution-state structure, SC-XRD provides definitive solid-state proof of structure and absolute stereochemistry, and chiral HPLC quantifies the enantiomeric purity of the bulk material. By following this integrated and orthogonal workflow, researchers and drug developers can establish a high-confidence, self-validating data package that ensures the identity, quality, and stereochemical integrity of this critical pharmaceutical building block.
References
- Title: Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers Source: Benchchem URL
- Title: The crystal structures of salts of N-(4-fluorophenyl)
- Title: Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)
- Title: Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)
- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL
- Title: Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers Source: Benchchem URL
- Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL
- Title: Spectral and Structural Study of two Piperazine Based Nitrate Salts Source: ResearchGate URL
- Title: Crystal structures of six 4-(4-nitrophenyl)
- Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: ACS Publications URL
- Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL
- Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL
- Title: Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives Source: Semantic Scholar URL
- Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R)
- Title: CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides Source: Books - NCBI URL
- Title: Mass spectrometry of aromatic cyclic imides and amides.
- Title: MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES.
- Title: methyl (2R)
- Title: (R)
- Source: PMC (PubMed Central)
- Title: Mass spectrometric analysis of head-to-tail connected cyclic peptides Source: ACTA BIOCHIMICA POLONICA URL
- Title: (R)
- Title: methyl (2R)
- Title: Oxopiperazine derivatives for the treatment of pain and epilepsy Source: Google Patents URL
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nextsds.com [nextsds.com]
- 4. (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4 [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
